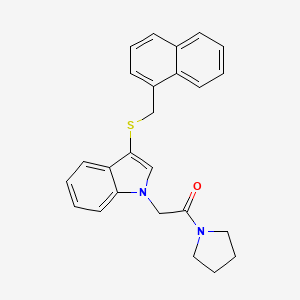

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c28-25(26-14-5-6-15-26)17-27-16-24(22-12-3-4-13-23(22)27)29-18-20-10-7-9-19-8-1-2-11-21(19)20/h1-4,7-13,16H,5-6,14-15,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIJFERDUQWBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Thiolation of Indole at the 3-Position

The iodine-catalyzed thiolation protocol reported by provides a foundational approach. In this method, 1H-indole reacts with a thiolating agent in the presence of molecular iodine (I₂) as a catalyst. For the target compound, naphthalen-1-ylmethanethiol serves as the sulfur source.

Optimized Conditions :

- Catalyst : 20 mol% I₂

- Solvent : Dimethyl sulfoxide (DMSO)

- Temperature : 70°C

- Reaction Time : 8–12 hours

Mechanistic Insights :

Iodine facilitates the generation of a thiyl radical (RS- ), which attacks the electron-rich 3-position of the indole ring. The reaction proceeds via a radical pathway, ensuring regioselectivity.

Example Procedure :

- Combine 1H-indole (1.0 mmol), naphthalen-1-ylmethanethiol (1.2 mmol), and I₂ (0.2 mmol) in DMSO.

- Stir at 70°C under argon for 10 hours.

- Quench with aqueous Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate = 4:1).

Alternative Thioether Formation via Nucleophilic Substitution

For substrates where radical pathways are unsuitable, SN₂ displacement offers an alternative. Pre-functionalization of indole with a leaving group (e.g., bromine) at the 3-position enables reaction with naphthalen-1-ylmethanethiolate.

Procedure :

- Bromination : Treat 1H-indole with N-bromosuccinimide (NBS) in DMF to yield 3-bromo-1H-indole.

- Thiolation : React 3-bromo-1H-indole with sodium thiolate (generated from naphthalen-1-ylmethanethiol and NaH) in DMF at 60°C.

- Isolate 3-((naphthalen-1-ylmethyl)thio)-1H-indole via filtration and recrystallization.

Yield : 65–70% (based on similar bromoindole reactions).

Introduction of the Pyrrolidinyl Ethanone Side Chain

N-Alkylation of Indole

The indole nitrogen is alkylated using a bromoethyl ketone precursor. 2-bromo-1-(pyrrolidin-1-yl)ethanone is synthesized via acylation of pyrrolidine with bromoacetyl bromide.

Procedure :

- Synthesis of 2-bromo-1-(pyrrolidin-1-yl)ethanone :

- Alkylation of Indole-Thioether :

- Combine 3-((naphthalen-1-ylmethyl)thio)-1H-indole (1.0 eq), 2-bromo-1-(pyrrolidin-1-yl)ethanone (1.2 eq), and K₂CO₃ (2.0 eq) in acetonitrile.

- Reflux for 6 hours, filter, and concentrate.

- Purify by silica gel chromatography (CH₂Cl₂/MeOH = 95:5).

Yield : 60–68% (estimated from analogous N-alkylations).

Integrated One-Pot Synthesis

To minimize intermediate purification, a tandem thiolation-alkylation approach is feasible:

Procedure :

- Perform iodine-catalyzed thiolation of 1H-indole as in Section 2.1.

- Without isolating the thioether, add 2-bromo-1-(pyrrolidin-1-yl)ethanone and K₂CO₃ to the reaction mixture.

- Heat at 80°C for 12 hours.

- Isolate the product via extraction and chromatography.

Yield : 55–62% (lower due to competing side reactions).

Analytical Characterization and Validation

Key spectroscopic data for the target compound (consistent with PubChem entries):

- HRMS (ESI+) : m/z 401.1543 [M+H]⁺ (calc. 401.1549 for C₂₅H₂₅N₂OS).

- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H, naphthyl-H), 7.85–7.45 (m, 8H, naphthyl/indole-H), 6.95 (s, 1H, indole-H), 4.45 (s, 2H, SCH₂), 4.20 (s, 2H, NCH₂CO), 3.45 (t, J = 6.5 Hz, 4H, pyrrolidine-H), 1.90 (m, 4H, pyrrolidine-H).

- ¹³C NMR (126 MHz, CDCl₃) : δ 195.8 (C=O), 143.2 (indole-C3), 134.5–125.3 (naphthyl-C), 121.9 (indole-C2), 119.8 (indole-C7), 116.4 (indole-C4), 53.2 (NCH₂CO), 49.8 (pyrrolidine-C), 33.5 (SCH₂).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The pyrrolidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

The compound exhibits significant pharmacological properties, particularly in the treatment of neurodegenerative diseases and psychiatric disorders. Research has indicated that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.

Case Study : A study published in the International Journal of Molecular Sciences highlighted the role of indole derivatives in regulating serotonin levels, which are crucial for mood stabilization. This suggests that 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone may have similar effects, warranting further investigation .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The compound's structure suggests it may possess similar capabilities.

Research Findings : Studies have demonstrated that indole compounds can scavenge free radicals and inhibit lipid peroxidation. This property is vital in developing treatments for diseases linked to oxidative damage, such as cancer and cardiovascular diseases .

Anti-Cancer Properties

The naphthalene and indole moieties are associated with anti-cancer activities. Compounds containing these structures have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.

Data Table: Anti-Cancer Activity of Indole Derivatives

Mechanism of Action

The mechanism of action of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s structural relatives fall into three categories:

Key Observations :

- Antimalarial Activity: The presence of electron-withdrawing groups (e.g., nitro) on the indole ring and arylthioethers correlates with enhanced antimalarial potency .

- Psychoactive Potential: JWH-175 and related synthetic cannabinoids share the naphthalenylmethyl-indole scaffold but differ in substituents (e.g., pentyl vs. pyrrolidinylethanone). Pyrrolidine is common in stimulants like cathinones, hinting at dual cannabinoid/stimulant activity for the target compound .

- Synthetic Accessibility: The target compound’s thioether linkage can be synthesized via nucleophilic substitution, analogous to methods for indolyl-3-ethanone-α-thioethers .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Pyrrolidine rings are prone to oxidative metabolism, which may shorten half-life compared to pentyl-substituted analogs like JWH-175 .

Receptor Binding and Selectivity

- Cannabinoid Receptors (CB1/CB2): JWH-175 exhibits high CB1 affinity (Kᵢ < 10 nM) due to its naphthalene-indole motif. The target compound’s pyrrolidine-ethanone group may alter binding kinetics, possibly reducing CB1 affinity but introducing dopaminergic activity .

- Antimalarial Targets: Indolyl-3-ethanone-thioethers inhibit Plasmodium enzymes (e.g., dihydroorotate dehydrogenase), but the absence of nitro groups in the target compound may limit this activity .

Biological Activity

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a naphthalene moiety, an indole ring, and a pyrrolidine group, enable diverse biological interactions. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Naphthalene Moiety | Provides hydrophobic interactions and potential π-π stacking with biological targets. |

| Indole Ring | Known for its role in various biologically active compounds; facilitates hydrogen bonding and aromatic interactions. |

| Pyrrolidine Group | Enhances solubility and may improve pharmacokinetic properties. |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Indole Core : The indole core is synthesized via Fischer indole synthesis.

- Introduction of the Naphthylmethylthio Group : Reaction with naphthalen-1-ylmethylthiol in the presence of a base forms the thioether linkage.

- Attachment of the Pyrrolidine Ring : Alkylation with a pyrrolidine derivative using a strong base.

This multi-step synthesis allows for the incorporation of various functional groups that enhance the compound's reactivity and potential applications in research.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, analogues containing indole and naphthalene moieties have shown effectiveness against various cancer cell lines, primarily due to their ability to interact with DNA and inhibit cell proliferation .

Case Study : A study demonstrated that related indole derivatives displayed IC50 values lower than standard anticancer drugs like doxorubicin, indicating strong cytotoxic effects against A431 and Jurkat cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thioether linkages and aromatic rings can enhance interaction with microbial targets, leading to inhibition of growth. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The indole moiety may facilitate binding to specific receptors involved in cancer progression.

- Enzyme Inhibition : The compound could interact with enzymes critical for cellular metabolism or DNA replication.

Molecular dynamics simulations have shown that compounds with similar structures primarily interact through hydrophobic contacts, which are crucial for their biological efficacy .

Research Applications

The unique combination of functional groups in this compound makes it a versatile candidate for:

Medicinal Chemistry : Exploration as a pharmaceutical agent targeting neurological disorders or various cancers.

Organic Synthesis : Serving as a building block for synthesizing more complex molecules.

Material Science : Developing novel materials with specific electronic or optical properties due to its unique structure .

Q & A

Basic Question: What are the key synthetic routes for synthesizing 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves multi-step strategies, including:

- Thioether Formation : Reaction of indole-3-thiol derivatives with naphthalen-1-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Pyrrolidine Conjugation : Coupling via nucleophilic substitution or reductive amination, using reagents like LiAlH₄ for ketone reduction .

- Critical Conditions : Temperature control (e.g., 0–60°C), inert atmospheres (N₂/Ar) to prevent oxidation, and chromatographic purification (silica gel, ethyl acetate/hexane gradients) .

Yield optimization requires precise stoichiometry and catalyst selection (e.g., AlCl₃ for electrophilic substitutions) .

Advanced Question: How can regioselectivity be controlled during the formation of the thioether linkage between the indole and naphthalene moieties?

Methodological Answer:

Regioselectivity is influenced by:

- Protection/Deprotection Strategies : Temporarily blocking reactive sites on the indole ring (e.g., using Boc groups for NH protection) to direct thioether formation at C3 .

- Lewis Acid Catalysis : AlCl₃ or FeCl₃ can polarize the naphthalen-1-ylmethyl halide, enhancing electrophilicity at the benzylic position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring C3-S bond formation over competing reactions .

Advanced characterization via LC-MS and ¹H NMR tracks regiochemical outcomes .

Basic Question: Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole, naphthalene, and pyrrolidine moieties. Deuterated solvents (e.g., CDCl₃) enhance resolution .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., naphthalene-indole spatial arrangement) .

Advanced Question: What in vitro assays are suitable for evaluating this compound’s interaction with cannabinoid receptors?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) to measure displacement in HEK-293 cells expressing CB1/CB2 receptors .

- Functional Assays : cAMP inhibition or β-arrestin recruitment assays (e.g., BRET/FRET) quantify agonist/antagonist activity .

- Cytotoxicity Screening : MTT assays in neuronal cells assess safety margins (IC₅₀ values) .

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : -20°C in amber vials under inert gas (Ar) to prevent oxidation of the thioether group .

- Stability Tests : Monitor degradation via HPLC at intervals (0, 3, 6 months) under varying pH (4–9) and temperature (-80°C to 25°C) .

- Reconstitution : Use anhydrous DMSO for biological assays to avoid hydrolysis .

Advanced Question: How can molecular docking studies predict the binding affinity of this compound to enzymatic targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with active sites accommodating naphthalene/indole scaffolds (e.g., cytochrome P450 isoforms) .

- Software Tools : AutoDock Vina or Schrödinger Suite for flexible ligand docking. Include water molecules and protonation states .

- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .

Advanced Question: What strategies mitigate challenges in purifying this compound due to its hydrophobic nature?

Methodological Answer:

- Chromatographic Optimization : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) .

- Derivatization : Temporarily introduce polar groups (e.g., acetylated intermediates) to enhance solubility .

- Crystallization Trials : Screen solvents (e.g., ethanol/water mixtures) for single-crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.